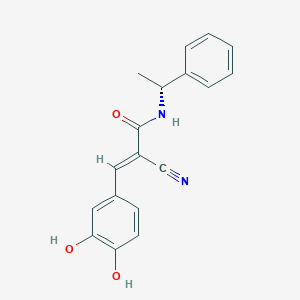

Tyrphostin B44, (-) enantiomer

Descripción general

Descripción

Tyrphostin B44 es una molécula pequeña que pertenece a la clase de compuestos conocidos como tirphostinas. Estos compuestos están diseñados específicamente para inhibir la fosforilación de tirosina en las vías de transducción de señales. Tyrphostin B44 ha mostrado potencial en diversas aplicaciones de investigación científica, particularmente en los campos de la investigación del cáncer y la señalización celular.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Tyrphostin B44 implica varios pasos, comenzando con la preparación de la estructura principal. Los pasos clave incluyen:

Formación de la estructura principal: La síntesis comienza con la preparación del núcleo bencilideno, que involucra la condensación de benzaldehído con una amina apropiada.

Introducción de grupos funcionales:

Ensamblaje final: El paso final implica la unión de la estructura principal con otros grupos funcionales para formar la molécula completa de Tyrphostin B44.

Métodos de producción industrial: La producción industrial de Tyrphostin B44 sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Esto incluye controlar la temperatura, la presión y el tiempo de reacción para lograr el producto deseado.

Análisis De Reacciones Químicas

Tipos de reacciones: Tyrphostin B44 experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: Los grupos hidroxilo en Tyrphostin B44 pueden oxidarse para formar quinonas.

Reducción: El grupo ciano puede reducirse para formar aminas.

Sustitución: El anillo aromático puede sufrir reacciones de sustitución electrofílica.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Las reacciones de sustitución electrofílica a menudo utilizan reactivos como bromo o cloro en presencia de un catalizador.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen quinonas, aminas y compuestos aromáticos sustituidos.

Aplicaciones Científicas De Investigación

Cancer Therapy

Tyrphostin B44 has been extensively studied for its potential in cancer therapy. Its ability to inhibit EGFR makes it a candidate for treating various cancers, including breast and lung cancers. Research indicates that the (-) enantiomer is more potent than its (+) counterpart, making it a valuable tool in the development of targeted cancer therapies.

- Case Study : A study demonstrated that treatment with Tyrphostin B44 led to a significant reduction in tumor growth in xenograft models of human breast cancer. The compound's efficacy was attributed to its ability to inhibit EGFR-mediated signaling pathways, leading to increased apoptosis in cancer cells .

Signal Transduction Studies

The compound is also utilized in signal transduction research to elucidate the role of EGFR in cellular signaling networks. By inhibiting EGFR activity, researchers can analyze the downstream effects on various signaling cascades such as MAPK/ERK and PI3K/Akt pathways.

- Research Findings : In vitro studies have shown that Tyrphostin B44 can disrupt the phosphorylation of key proteins involved in these pathways, providing insights into the mechanisms of cell growth and survival under different physiological conditions .

Drug Development

Tyrphostin B44 serves as a lead compound for developing new therapeutics targeting EGFR. Its structural characteristics have inspired modifications leading to the synthesis of novel inhibitors with improved potency and selectivity.

- Development Insights : Ongoing research focuses on modifying the chemical structure of Tyrphostin B44 to enhance its bioavailability and reduce off-target effects. These efforts aim to create next-generation EGFR inhibitors that can overcome resistance mechanisms commonly observed in cancer treatments .

Comparative Efficacy

| Compound | Type | IC50 (μM) | Notes |

|---|---|---|---|

| Tyrphostin B44 (-) | EGFR Kinase Inhibitor | <0.86 | More potent than (+) enantiomer |

| Tyrphostin B44 (+) | EGFR Kinase Inhibitor | 0.86 | Slightly less active than (-) enantiomer |

Mecanismo De Acción

Tyrphostin B44 ejerce sus efectos al inhibir la actividad de las tirosina quinasas. Estas enzimas juegan un papel crucial en la fosforilación de residuos de tirosina en proteínas, que es un paso clave en las vías de transducción de señales. Al inhibir las tirosina quinasas, Tyrphostin B44 interrumpe estas vías, lo que lleva a la inhibición de la proliferación y supervivencia celular . Los objetivos moleculares de Tyrphostin B44 incluyen el receptor del factor de crecimiento epidérmico (EGFR) y otras tirosina quinasas receptoras .

Comparación Con Compuestos Similares

Tyrphostin B44 forma parte de una familia más amplia de tirphostinas, que incluye compuestos como Tyrphostin AG 835 y Tyrphostin AG 490 . En comparación con estos compuestos, Tyrphostin B44 tiene características estructurales únicas que contribuyen a su actividad inhibitoria específica. Por ejemplo, la presencia de grupos hidroxilo en Tyrphostin B44 mejora su afinidad de unión a las tirosina quinasas . Además, Tyrphostin B44 ha mostrado una mayor potencia en la inhibición de ciertas líneas celulares de cáncer en comparación con sus análogos .

Compuestos similares:

- Tyrphostin AG 835

- Tyrphostin AG 490

- Tyrphostin AG 538

Tyrphostin B44 destaca por su combinación única de grupos funcionales y su actividad inhibitoria específica contra las tirosina quinasas .

Actividad Biológica

Tyrphostin B44, particularly its (-) enantiomer, is a compound of significant interest in pharmacological research due to its role as an epidermal growth factor receptor (EGFR) kinase inhibitor. This article explores the biological activity, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

- Chemical Name : (S)-(E)-2-Cyano-3-(3',4'-dihydroxyphenyl)-N-(1-phenylethyl)-2-propenamide

- Molecular Formula : CHNO

- Molecular Weight : 308.337 g/mol

Tyrphostin B44, (-) enantiomer functions primarily as a selective inhibitor of tyrosine kinases, particularly targeting the EGFR pathway. By inhibiting EGFR, it disrupts downstream signaling cascades that are crucial for cell proliferation and survival, making it a potential candidate for cancer therapy.

Inhibition Potency

The (-) enantiomer exhibits slightly less potency compared to its (+) counterpart, with an IC50 value reported at approximately 0.86 μM for the (+) enantiomer . Specific data on the (-) enantiomer's IC50 is less frequently cited but is understood to be in a similar range.

Biological Activity and Effects

-

Cellular Effects :

- Tyrphostin B44 has been shown to inhibit basal release in various cell lines. For instance, in studies examining osmosensitivity, it was found that 50 μM of Tyrphostin B44 reduced the peak level of efflux in hypotonic conditions by approximately 29% .

- Inhibition of tyrosine kinase activity has been linked to significant changes in cellular processes such as apoptosis and signal transduction. In multiple myeloma cells, tyrphostin-like compounds including B44 demonstrated the ability to modulate protein ubiquitination, which is critical for regulating apoptosis .

-

Case Studies :

- A study focused on the effects of Tyrphostin B44 on V79 Chinese hamster fibroblasts demonstrated that it could induce mitotic aberrations similar to those caused by other known tyrosine kinase inhibitors. This suggests a potential role in understanding the cytotoxic effects of environmental toxins .

- Research exploring the structure-activity relationship (SAR) of tyrphostins indicated that modifications in side chains significantly influenced their biological activity. The bulky groups near the α,β-unsaturated ketone were found to diminish activity, while certain structural configurations enhanced it .

Comparative Biological Activity Table

| Compound | IC50 (μM) | Mechanism of Action | Notable Effects |

|---|---|---|---|

| Tyrphostin B44 (-) | TBD | EGFR Tyrosine Kinase Inhibition | Modulates apoptosis via ubiquitination |

| Tyrphostin B44 (+) | 0.86 | EGFR Tyrosine Kinase Inhibition | Reduces cell proliferation |

| Other Tyrphostins | Varies | Various Tyrosine Kinase Inhibitors | Diverse effects on cancer cell lines |

Propiedades

IUPAC Name |

(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1R)-1-phenylethyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-12(14-5-3-2-4-6-14)20-18(23)15(11-19)9-13-7-8-16(21)17(22)10-13/h2-10,12,21-22H,1H3,(H,20,23)/b15-9+/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGQVUWXNOJOSJ-KMHUVPDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90416171 | |

| Record name | Tyrphostin B44 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90416171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133550-32-0 | |

| Record name | Tyrphostin B44 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16762 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tyrphostin B44 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90416171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.